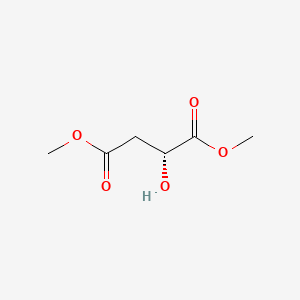

(R)-Dimethyl 2-hydroxysuccinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl (2R)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKNCXYRGKTBJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892495 | |

| Record name | (+)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70681-41-3 | |

| Record name | (+)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl (2R)-2-hydroxybutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dimethyl D-malate CAS number and structure

An In-Depth Technical Guide to Dimethyl D-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl D-malate, a chiral synthon with applications in organic synthesis and potentially in drug development. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications.

Chemical Identity and Structure

Chemical Formula: C6H10O5[1]

Synonyms: D-(+)-Malic acid dimethyl ester, Dimethyl (R)-(+)-malate, (R)-(+)-Dimethyl malate, Dimethyl (R)-2-hydroxysuccinate[1]

Structure:

Dimethyl D-malate is the dimethyl ester of D-malic acid. The structure consists of a four-carbon butanedioate backbone with a hydroxyl group at the second carbon and two methyl ester groups at the first and fourth carbons. The "D" configuration denotes the specific stereochemistry at the chiral center (carbon 2).

Physicochemical Properties

The following table summarizes the key physicochemical properties of Dimethyl D-malate and its related isomers. It is crucial to distinguish between the specific D-isomer and the racemic (DL) or L-isomer, as properties can vary.

| Property | Value | Isomer | Reference |

| Molecular Weight | 162.14 g/mol | D, L, or DL | [3] |

| Boiling Point | 104-108 °C at 1 mmHg | L-isomer | [4] |

| 205 °C at 760 mmHg | DL-isomer | [5] | |

| 249.6 ± 20.0 °C at 760 mmHg | DL-isomer | [6] | |

| Density | 1.232 g/mL at 20 °C | L-isomer | [4] |

| 1.2 ± 0.1 g/cm³ | DL-isomer | [6] | |

| Refractive Index | n20/D 1.441 | L-isomer | [4] |

| Optical Activity | [α]20/D +6.5°, neat | L-isomer (note: sign would be opposite for D) | [4] |

| Flash Point | >230 °F (>110 °C) | L-isomer | [4] |

| 100.1 ± 15.3 °C | DL-isomer | [6] | |

| Solubility | Sparingly in Chloroform, Slightly in Methanol | L-isomer | [4] |

Synthesis of Dimethyl D-malate: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Dimethyl D-malate, adapted from a reported synthesis of its enantiomer, Dimethyl L-malate.[4] This Fischer esterification reaction is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

-

D-malic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2) or concentrated Sulfuric Acid (H2SO4)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Ice-water bath

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-malic acid in an excess of anhydrous methanol. The reaction should be performed under a fume hood.

-

Catalyst Addition: Cool the solution in an ice-water bath. Slowly and dropwise, add the acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid). The addition should be done carefully to control the exothermic reaction.

-

Reflux: After the addition of the catalyst, remove the ice-water bath and heat the reaction mixture to reflux. Allow the reaction to proceed for several hours (e.g., 16 hours) to ensure complete esterification.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Workup: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous phase is then extracted multiple times with ethyl acetate.

-

Washing: Combine the organic phases and wash them sequentially with water and then with a saturated saline solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) by concentration under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a light yellow oil, can be further purified by distillation under reduced pressure to obtain pure Dimethyl D-malate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Dimethyl D-malate.

Caption: Workflow for the synthesis of Dimethyl D-malate.

Applications in Research and Drug Development

Dimethyl D-malate, as a chiral building block, holds potential in various areas of chemical synthesis and is of interest to the pharmaceutical industry.

-

Chiral Synthon: D-malate and its derivatives are valuable as a source of chirality in the synthesis of complex organic molecules.[7] Enantiomerically pure compounds are critical in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

-

Synthesis of Bioactive Molecules: The L-isomer of dimethyl malate has been utilized in the preparation of cytochrome P450 metabolites of arachidonic acid and cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors.[4] This suggests that Dimethyl D-malate could similarly serve as a precursor for other biologically active compounds.

-

Agrochemicals and Polymers: While not directly related to drug development, related compounds like dimethyl maleate are used as intermediates for agricultural products and in the production of polymers, indicating the broader industrial relevance of such diesters.[8]

It is important to distinguish Dimethyl D-malate from Dimethyl Fumarate (DMF), a structurally related but distinct compound. DMF is an FDA-approved drug for treating psoriasis and multiple sclerosis and is known to interact with the Nrf2 and NF-κB signaling pathways.[9][10] While Dimethyl D-malate does not have the same established biological activity, its utility as a chiral building block for novel therapeutics remains an area of interest for researchers.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Dimethyl D-(+)-Malate | 70681-41-3 | TCI AMERICA [tcichemicals.com]

- 3. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl malate CAS#: 617-55-0 [amp.chemicalbook.com]

- 5. dimethyl malate, 1587-15-1 [thegoodscentscompany.com]

- 6. Dimethyl malate | CAS#:38115-87-6 | Chemsrc [chemsrc.com]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Dimethyl maleate - Wikipedia [en.wikipedia.org]

- 9. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel potential pharmacological applications of dimethyl fumarate-an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (R)-Dimethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-Dimethyl 2-hydroxysuccinate, a chiral molecule of interest in various chemical and pharmaceutical research domains. The information is presented to facilitate its use in laboratory and development settings.

Chemical Identity and Molecular Structure

(R)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl D-malate, is the dimethyl ester of (R)-malic acid. Its chemical structure is characterized by a four-carbon dicarboxylic acid backbone with a hydroxyl group at the second carbon and two methyl ester functionalities.

| Identifier | Value |

| IUPAC Name | dimethyl (2R)-2-hydroxybutanedioate |

| Synonyms | Dimethyl (R)-2-hydroxysuccinate, Dimethyl D-malate, D-(+)-Apple Acid Dimethyl Ester, D-(+)-Malic Acid Dimethyl Ester |

| CAS Number | 70681-41-3[1][2][3] |

| Molecular Formula | C6H10O5[2][3] |

| Molecular Weight | 162.14 g/mol [1][2][3] |

| InChI Key | YSEKNCXYRGKTBJ-SCSAIBSYSA-N[1] |

| SMILES String | COC(=O)C--INVALID-LINK--C(=O)OC[1] |

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of (R)-Dimethyl 2-hydroxysuccinate.

| Property | Value | Conditions |

| Appearance | Colorless liquid | Ambient |

| Boiling Point | 104-108 °C[1][3] | 1 mmHg |

| Density | 1.232 g/mL[1][3] | 25 °C |

| Refractive Index | 1.44[1][3] | 20 °C, D-line |

| Optical Activity | [α] +6.6°[1] | 20 °C, D-line, neat |

| Flash Point | 113 °C | Closed cup |

| Storage Temperature | 2-8°C[1][2] | |

| Melting Point | Not available | |

| Solubility | Inferred from the (S)-enantiomer to be soluble in chloroform, ethanol, methanol, and ethyl acetate; slightly soluble in water.[4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols applicable to organic liquids like (R)-Dimethyl 2-hydroxysuccinate.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of (R)-Dimethyl 2-hydroxysuccinate is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with (R)-Dimethyl 2-hydroxysuccinate, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and a few drops of (R)-Dimethyl 2-hydroxysuccinate are applied.

-

The prism is closed, and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath (e.g., 20°C).

-

The light source is adjusted, and the knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read from the scale.

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Droppers

Procedure:

-

A small, measured amount of (R)-Dimethyl 2-hydroxysuccinate (e.g., 0.1 mL) is placed in a series of test tubes.

-

A measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, chloroform, ethyl acetate) is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period.

-

The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases/cloudiness (insoluble or slightly soluble).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid sample such as (R)-Dimethyl 2-hydroxysuccinate.

Caption: Workflow for Physical Property Characterization.

References

In-Depth Technical Guide to the NMR Spectral Data of (R)-Dimethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for (R)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl D-(+)-malate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, synthesis, and drug development by presenting detailed NMR data, experimental protocols, and a visual representation of the analytical workflow.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (R)-Dimethyl 2-hydroxysuccinate recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of (R)-Dimethyl 2-hydroxysuccinate exhibits four distinct signals, corresponding to the different proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | ~3.1 (broad) | Singlet (s) | 1H | N/A |

| -CH(OH)- | 4.45 | Doublet of doublets (dd) | 1H | 6.5, 4.5 |

| -CH₂- | 2.85 | Multiplet (m) | 2H | N/A |

| -OCH₃ (next to CHOH) | 3.78 | Singlet (s) | 3H | N/A |

| -OCH₃ (next to CH₂) | 3.70 | Singlet (s) | 3H | N/A |

Note: The chemical shift of the hydroxyl (-OH) proton is often broad and can vary depending on concentration and sample purity.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following are the expected chemical shifts for (R)-Dimethyl 2-hydroxysuccinate in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester, next to CHOH) | 173.8 |

| C=O (ester, next to CH₂) | 171.1 |

| -CH(OH)- | 67.0 |

| -OCH₃ (next to CHOH C=O) | 52.7 |

| -OCH₃ (next to CH₂ C=O) | 52.0 |

| -CH₂- | 38.3 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a general methodology for obtaining ¹H and ¹³C NMR spectra of (R)-Dimethyl 2-hydroxysuccinate.

Sample Preparation

-

Sample Purity: Ensure the (R)-Dimethyl 2-hydroxysuccinate sample is of high purity to minimize interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

-

Concentration: Prepare a solution by dissolving approximately 5-20 mg of the compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the respective frequencies for ¹H and ¹³C nuclei.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ to maintain a stable magnetic field.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that covers the expected range of proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound like (R)-Dimethyl 2-hydroxysuccinate.

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl D-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Dimethyl D-malate, a key organic compound with applications in various scientific domains. This document outlines the expected vibrational frequencies, presents a standardized experimental protocol for obtaining its IR spectrum, and illustrates the correlation between its functional groups and their spectral signatures.

Introduction to the Infrared Spectroscopy of Dimethyl D-malate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For Dimethyl D-malate (C₆H₁₀O₅), IR spectroscopy provides a unique "fingerprint" that can be used for identification, purity assessment, and structural elucidation. The molecule's structure, featuring two ester groups and a secondary alcohol, gives rise to characteristic absorption bands in the IR spectrum. Understanding these spectral features is crucial for researchers working with this compound in fields such as organic synthesis, materials science, and pharmaceutical development.

Expected Infrared Absorption Data for Dimethyl D-malate

The following table summarizes the principal infrared absorption bands anticipated for Dimethyl D-malate. These values are based on the known absorption ranges for its constituent functional groups. The exact position and intensity of these peaks can be influenced by the sample's physical state and the specific experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3500 | Broad, Medium | O-H Stretch | Hydroxyl (-OH) |

| 2990-2950 | Medium | C-H Stretch (sp³) | Methyl/Methine C-H |

| ~1740 | Strong | C=O Stretch | Ester Carbonyl |

| 1450-1430 | Medium | C-H Bend (Asymmetric) | Methyl (-CH₃) |

| 1380-1360 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) |

| 1250-1150 | Strong | C-O Stretch (Ester) | Ester C-O-C |

| 1100-1000 | Medium | C-O Stretch (Alcohol) | Secondary Alcohol C-O |

Experimental Protocol for FTIR Spectroscopy

This section details a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of Dimethyl D-malate.

3.1. Materials and Equipment

-

Dimethyl D-malate sample

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

-

Spatula and agate mortar and pestle (for KBr pellets)

-

Spectroscopy-grade solvent (if preparing a solution)

-

Nitrogen or dry air purge for the spectrometer

3.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the Dimethyl D-malate and the desired spectral quality.

-

Attenuated Total Reflectance (ATR): This is often the simplest method for a liquid or solid sample. A small amount of the sample is placed directly onto the ATR crystal.

-

KBr Pellet Method (for solid samples):

-

Thoroughly dry a small amount of potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the Dimethyl D-malate sample with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Thin Film (for viscous liquids): A drop of the liquid sample can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

3.3. Data Acquisition

-

Background Spectrum: With the sample holder empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

-

Scan Parameters: Set the appropriate scan parameters. Typical settings include:

-

Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Acquire Spectrum: Initiate the scan to obtain the infrared spectrum of Dimethyl D-malate.

-

Data Processing: Process the raw data by performing a background subtraction and, if necessary, baseline correction.

Visualization of Molecular Vibrations and IR Spectroscopy

The following diagrams illustrate the logical workflow of an IR spectroscopy experiment and the relationship between the functional groups of Dimethyl D-malate and their corresponding regions in the infrared spectrum.

Commercial Availability and Applications of (R)-Dimethyl 2-hydroxysuccinate: A Technical Guide

(R)-Dimethyl 2-hydroxysuccinate , also known as Dimethyl D-malate, is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex, stereochemically defined molecules. Its commercial availability from various suppliers, coupled with its versatile chemical functionality, makes it a crucial starting material in the fields of medicinal chemistry and natural product synthesis. This technical guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability

(R)-Dimethyl 2-hydroxysuccinate is readily available from several chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Key suppliers include Sigma-Aldrich, BLD Pharm, and BioCat GmbH. It is crucial to consult the supplier's certificate of analysis for lot-specific purity and other quality control data.

Physicochemical Properties

A summary of the key quantitative data for (R)-Dimethyl 2-hydroxysuccinate is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 70681-41-3 | |

| Molecular Formula | C₆H₁₀O₅ | |

| Molecular Weight | 162.14 g/mol | |

| Purity | ≥98% | |

| Appearance | Colorless Liquid | Chem-Impex |

| Optical Activity ([α]20/D) | +6.6° (neat) | |

| Density | 1.232 g/mL at 25 °C | |

| Boiling Point | 104-108 °C at 1 mmHg | |

| Refractive Index (n20/D) | 1.44 | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The asymmetric synthesis of (R)-Dimethyl 2-hydroxysuccinate and its derivatives is a key area of research, with several chemo-enzymatic and biocatalytic routes developed to achieve high enantioselectivity.[1] These methods are often preferred due to their mild reaction conditions and high efficiency.

Enzymatic Synthesis via Asymmetric Reduction

One effective method for synthesizing (R)-Dimethyl 2-methylsuccinate, a closely related chiral building block, involves the ene-reductase-catalyzed reduction of dimethyl itaconate. This protocol can be adapted for the synthesis of other chiral succinates.

Experimental Protocol: Asymmetric Reduction using Aspergillus flavus Ene-Reductase (AfER) [2]

-

Reaction Setup: To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.5 mM, 0.39 g/L), DMSO (1.6% v/v), sodium formate (520 mM), wet cells of Aspergillus flavus expressing ene-reductase (AfER) (2.5 g, 50 g/L), and formate dehydrogenase (LbFDH) (2 U/mL) in 50 mL of potassium phosphate buffer (100 mM, pH 7.0).

-

Reaction Conditions: Shake the reaction mixture at 30 °C for 27 hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC and GC. Maintain the pH at 7.0 by periodic addition of 1 M HCl. After complete conversion, quench the reaction with 1 M HCl.

-

Purification: The product, (R)-Dimethyl 2-methylsuccinate, is obtained after extraction and removal of the solvent under reduced pressure. The product is a colorless oil.

Characterization Data for (R)-Dimethyl 2-methylsuccinate: [2]

-

¹H NMR (400 MHz, CDCl₃): δ = 3.69 (d, J = 6.97 Hz, 6 H), 2.86–2.99 (m, 1 H), 2.68–2.82 (m, 1 H), 2.41 (dd, J = 16.50, 5.99 Hz, 1 H), 1.23 (d, J = 7.09 Hz, 3 H).

-

¹³C NMR (100 MHz, CDCl₃): δ = 175.74, 172.31, 51.96, 51.75, 37.43, 35.72, 17.04.

-

Optical Rotation: [α]D²⁰ = +5.280 (c = 1.0, CHCl₃, for 99% ee).

Applications in Asymmetric Synthesis

(R)-Dimethyl 2-hydroxysuccinate serves as a versatile chiral building block in the synthesis of a wide range of enantiomerically pure compounds. Its utility stems from the presence of multiple functional groups—two esters and a hydroxyl group—that can be selectively manipulated.[1] This strategy, known as "chiral pool synthesis," is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with controlled stereochemistry.

The significance of chirality in drug development cannot be overstated. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] The use of chiral building blocks like (R)-Dimethyl 2-hydroxysuccinate is therefore critical for the development of safer and more effective pharmaceuticals.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of (R)-Dimethyl 2-hydroxysuccinate as a chiral building block in organic synthesis.

Caption: Synthetic workflow using (R)-Dimethyl 2-hydroxysuccinate.

Safety and Handling

(R)-Dimethyl 2-hydroxysuccinate is a combustible liquid and causes serious eye irritation. It is harmful to aquatic life. When handling this chemical, appropriate personal protective equipment, including eye shields and gloves, should be worn. It should be stored in a well-ventilated place, sealed in a dry container at 2-8°C. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Role of (R)-Dimethyl 2-hydroxysuccinate in Chiral Pool Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Dimethyl 2-hydroxysuccinate, a derivative of naturally occurring (R)-malic acid, stands as a cornerstone in the field of chiral pool synthesis. Its ready availability in high enantiomeric purity makes it an invaluable starting material for the stereocontrolled synthesis of a wide array of complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its applications, key transformations, and the strategic advantage it offers in asymmetric synthesis.

Introduction to Chiral Pool Synthesis and the Utility of (R)-Dimethyl 2-hydroxysuccinate

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules.[1] This approach circumvents the need for often challenging and costly asymmetric synthesis or chiral resolution steps. (R)-Dimethyl 2-hydroxysuccinate, also known as dimethyl (R)-malate, is a prime example of a versatile C4 chiral building block. Its structure features a stereodefined secondary alcohol and two ester functionalities, offering multiple points for chemical modification while retaining the crucial stereochemical information.

Key Transformations and Synthetic Applications

The synthetic utility of (R)-Dimethyl 2-hydroxysuccinate stems from a variety of stereoselective transformations that can be performed on its functional groups. These include protection of the hydroxyl group, selective reduction of the ester moieties, and alkylation or arylation at the α-position to the esters. These transformations pave the way for the synthesis of a diverse range of chiral intermediates and final target molecules.

Synthesis of Chiral Lactones

One of the most common applications of (R)-Dimethyl 2-hydroxysuccinate is in the synthesis of chiral γ-butyrolactones, which are prevalent structural motifs in many natural products and pharmaceuticals. A key strategy involves the stereoselective reduction of one of the ester groups to a primary alcohol, followed by lactonization.

For instance, the synthesis of D-pantolactone, a key intermediate for Vitamin B5, can be envisioned starting from (R)-Dimethyl 2-hydroxysuccinate. While specific high-yield protocols directly from this starting material are proprietary or less commonly published, the analogous synthesis of L-pantolactone from (S)-dimethyl malate provides a clear precedent. The general approach involves the protection of the secondary hydroxyl group, selective reduction of one ester, and subsequent acid-catalyzed cyclization.

Application in the Total Synthesis of Complex Natural Products

The strategic incorporation of (R)-Dimethyl 2-hydroxysuccinate has been instrumental in the total synthesis of several complex and biologically active natural products.

Zaragozic acids are potent inhibitors of squalene synthase, a key enzyme in cholesterol biosynthesis. A formal synthesis of Zaragozic Acid C has been reported that utilizes a derivative of (R)-Dimethyl 2-hydroxysuccinate. The synthesis involves the protection of the hydroxyl group as a benzyl ether, followed by a series of stereocontrolled reactions to build the complex core of the molecule.

(+)-Biotin is an essential vitamin involved in a variety of metabolic processes. Several synthetic routes to (+)-biotin have been developed, with some employing a chiral pool approach. While a direct, detailed synthesis from (R)-Dimethyl 2-hydroxysuccinate is not extensively documented in readily available literature, its structural relationship to key chiral intermediates suggests its potential as a starting material in a multi-step synthesis. The core strategy would involve the transformation of the succinate backbone into the thiophane ring of biotin, with the stereocenter from the malate derivative directing the stereochemistry of the final product.

Quantitative Data on Key Transformations

The efficiency and stereoselectivity of reactions involving (R)-Dimethyl 2-hydroxysuccinate are critical for its application in multi-step syntheses. The following tables summarize representative quantitative data for key transformations.

| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |

| Hydroxyl Protection (Benzylation) | Benzyl bromide, NaH, THF, 0 °C to rt | (R)-Dimethyl 2-(benzyloxy)succinate | >95% | >99% ee |

| Selective Ester Reduction | LiBH4, THF, 0 °C | (R)-Methyl 4-hydroxy-3-(benzyloxy)butanoate | 80-90% | >99% ee |

| Alkylation (General) | LDA, THF, -78 °C; then R-X | (2R,3S)-Dimethyl 2-(benzyloxy)-3-alkylsuccinate | 70-85% | >95:5 dr |

Experimental Protocols

General Procedure for the Benzylation of (R)-Dimethyl 2-hydroxysuccinate

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of (R)-Dimethyl 2-hydroxysuccinate (1.0 eq.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (R)-Dimethyl 2-(benzyloxy)succinate.

General Procedure for the Alkylation of (R)-Dimethyl 2-(benzyloxy)succinate

A solution of (R)-Dimethyl 2-(benzyloxy)succinate (1.0 eq.) in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of the alkylating agent (R-X, 1.2 eq.) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours before being quenched with saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired 3-substituted product.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the central role of (R)-Dimethyl 2-hydroxysuccinate in chiral pool synthesis and a typical experimental workflow for its utilization.

Conclusion

(R)-Dimethyl 2-hydroxysuccinate is a highly valuable and versatile chiral building block in organic synthesis. Its ready availability from the chiral pool, coupled with the ability to undergo a range of stereoselective transformations, makes it an ideal starting material for the efficient and stereocontrolled synthesis of complex chiral molecules. The strategic application of this C4 building block will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and natural product synthesis, enabling the development of novel therapeutics and the exploration of complex molecular architectures.

References

Unveiling the Stereochemistry of Dimethyl D-malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of Dimethyl D-malate, a chiral molecule of significant interest in synthetic chemistry and drug development. This document outlines its absolute configuration, optical activity, and spectroscopic characteristics, supported by quantitative data and detailed experimental methodologies.

Core Stereochemical and Physicochemical Properties

Dimethyl D-malate is the dimethyl ester of D-malic acid. The "D" designation refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog priority system, Dimethyl D-malate is assigned the (R) configuration. Its dextrorotatory nature is indicated by the (+) sign in its name.

Below is a summary of the key quantitative data for Dimethyl D-(+)-malate:

| Property | Value | Conditions |

| Absolute Configuration | (R) | - |

| Specific Rotation [α]D | +6.6° | 20°C, neat |

| Molecular Formula | C₆H₁₀O₅ | - |

| Molecular Weight | 162.14 g/mol | - |

Spectroscopic Analysis

The structural identity and purity of Dimethyl D-malate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of Dimethyl D-malate provides characteristic signals corresponding to the different protons in the molecule.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by showing distinct signals for each carbon atom in the Dimethyl D-malate molecule. The general chemical shifts are provided in the PubChem database for dimethyl malate.

Synthesis of Enantiopure Dimethyl D-malate

The preparation of enantiomerically pure Dimethyl D-malate can be achieved through several synthetic strategies, most notably through the esterification of D-malic acid or via enzymatic resolution.

Fischer Esterification of D-Malic Acid

A straightforward method for the synthesis of Dimethyl D-malate is the Fischer esterification of D-malic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds with retention of configuration at the chiral center.

Enzymatic Synthesis

Enzymatic methods offer high enantioselectivity in the synthesis of chiral esters. Lipases are commonly employed for the kinetic resolution of racemic dimethyl malate or the direct enantioselective esterification of malic acid. For instance, specific lipases can selectively catalyze the esterification of D-malic acid or the hydrolysis of the L-enantiomer from a racemic mixture of dimethyl malate, yielding the desired (R)-Dimethyl malate with high enantiomeric excess.[1]

Experimental Protocols

Determination of Specific Rotation (Polarimetry)

Objective: To measure the optical rotation of Dimethyl D-(+)-malate to confirm its dextrorotatory nature and determine its specific rotation.

Instrumentation:

-

Polarimeter (Sodium D-line, λ = 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: As the specific rotation is reported as "neat", the measurement is taken on the pure liquid sample. If a solution were to be used, a precise concentration of Dimethyl D-malate would be prepared in a suitable achiral solvent (e.g., ethanol or chloroform) by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent if a solution is used, or an empty cell for a neat sample).

-

Measurement: The polarimeter cell is filled with the neat Dimethyl D-malate sample, ensuring no air bubbles are present in the light path. The observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).

-

Calculation of Specific Rotation: For a neat liquid, the specific rotation ([α]) is calculated using the formula: [α] = α / (l * d) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

d is the density of the liquid in g/mL.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of a sample of Dimethyl D-malate. The following is a representative method adapted from the analysis of the parent compound, D-malic acid, which involves derivatization to enable separation on a standard C18 column. A direct separation on a chiral stationary phase would also be a viable, though potentially more method-development intensive, alternative.

Methodology: Pre-column Derivatization followed by RP-HPLC

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Kromasil C18)

-

Vortex mixer

-

Thermostatic water bath

Reagents:

-

(R)-1-(1-naphthyl)ethylamine ((R)-NEA) as the chiral derivatizing agent

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Sodium heptanesulfonate

-

Phosphoric acid

Procedure:

-

Derivatization:

-

A solution of the Dimethyl malate sample is prepared.

-

To activate the carboxyl groups (if any hydrolysis to the acid has occurred, or for the parent acid), HOBT and EDC-HCl solutions are added and vortexed.

-

The chiral derivatizing agent, (R)-NEA solution, is then added.

-

The mixture is heated to facilitate the reaction, forming diastereomeric derivatives.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer containing an ion-pairing agent like sodium heptanesulfonate, with the pH adjusted with phosphoric acid.

-

Column: Kromasil C18.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 225 nm).

-

-

Data Analysis: The chromatogram will show two separated peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.

Visualizations

Caption: Conversion of D-Malic Acid to Dimethyl D-Malate.

Caption: Chiral HPLC Analysis Workflow.

References

(R)-Dimethyl 2-hydroxysuccinate: A Comprehensive Technical Guide for its Application as a Chiral Synthon

For Researchers, Scientists, and Drug Development Professionals

(R)-Dimethyl 2-hydroxysuccinate, a versatile and valuable chiral building block, offers a strategic starting point for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. Its inherent chirality and multiple functional groups provide a robust platform for the stereoselective introduction of new chiral centers, making it a molecule of significant interest in modern organic synthesis. This technical guide provides an in-depth overview of the key characteristics, applications, and experimental protocols related to (R)-Dimethyl 2-hydroxysuccinate.

Core Characteristics and Physicochemical Properties

(R)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl D-malate, is the dimethyl ester of (R)-malic acid. Its utility as a chiral synthon stems from the presence of a stereochemically defined secondary alcohol and two ester functionalities, which can be selectively manipulated to achieve a variety of synthetic transformations.

Table 1: Physicochemical and Spectral Data for (R)-Dimethyl 2-hydroxysuccinate

| Property | Value | Reference |

| CAS Number | 70681-41-3 | [1] |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 104-108 °C at 1 mmHg | |

| Density | 1.232 g/mL at 25 °C | |

| Optical Rotation | [α]²⁰/D +6.6° (neat) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.52 (dd, J=6.0, 4.4 Hz, 1H), 3.79 (s, 3H), 3.71 (s, 3H), 2.87 (dd, J=16.4, 4.4 Hz, 1H), 2.79 (dd, J=16.4, 6.0 Hz, 1H), 2.75 (br s, 1H, OH) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.8, 170.9, 67.0, 52.8, 51.9, 38.4 |

Synthetic Applications and Experimental Protocols

The strategic positioning of the hydroxyl and ester groups in (R)-Dimethyl 2-hydroxysuccinate allows for a diverse range of chemical transformations, enabling the synthesis of various chiral intermediates.

Conversion to Chiral Lactones: Synthesis of (R)-3-hydroxy-γ-butyrolactone

Chiral γ-butyrolactones are prevalent structural motifs in many natural products and pharmaceuticals. (R)-Dimethyl 2-hydroxysuccinate can be efficiently converted to (R)-3-hydroxy-γ-butyrolactone.[2][3]

Experimental Protocol: Reduction and Cyclization

A solution of (R)-Dimethyl 2-hydroxysuccinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is cooled to 0 °C. A reducing agent, for example, sodium borohydride (2.0-3.0 eq), is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). Upon completion, the reaction is carefully quenched with an acidic solution (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude diol can be induced to cyclize to the lactone, often by heating or under acidic conditions.[3] Purification by column chromatography yields the desired (R)-3-hydroxy-γ-butyrolactone.

dot

Caption: Synthesis of (R)-3-hydroxy-γ-butyrolactone.

Synthesis of Chiral Diols: Preparation of (R)-1,2,4-Butanetriol

(R)-1,2,4-Butanetriol is another valuable chiral building block, often used in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6] The reduction of both ester groups of (R)-Dimethyl 2-hydroxysuccinate yields this triol.

Experimental Protocol: Ester Reduction

To a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C, a solution of (R)-Dimethyl 2-hydroxysuccinate (1.0 eq) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford (R)-1,2,4-butanetriol.[4]

dot

Caption: Synthesis of (R)-1,2,4-Butanetriol.

Inversion of Stereochemistry via the Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the inversion of the stereocenter at the hydroxyl-bearing carbon.[7][8][9][10][11] This allows for the synthesis of the corresponding (S)-enantiomer, expanding the synthetic utility of the starting material.

Experimental Protocol: Mitsunobu Reaction

To a solution of (R)-Dimethyl 2-hydroxysuccinate (1.0 eq), a suitable acid (e.g., benzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction is stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the inverted ester. Subsequent hydrolysis of the newly formed ester will provide the (S)-enantiomer of dimethyl 2-hydroxysuccinate.

dot

Caption: Stereochemical inversion via Mitsunobu reaction.

Conversion to Chiral Pyrrolidines

The transformation of (R)-2-hydroxysuccinic acid, the parent acid of the title compound, into chiral pyrrolidine derivatives has been reported, highlighting a pathway to nitrogen-containing heterocyclic compounds.[12] This conversion typically involves the formation of a succinimide intermediate followed by reduction.

Experimental Protocol: Synthesis of a Pyrrolidine Derivative

(R)-Dimethyl 2-hydroxysuccinate is first hydrolyzed to (R)-2-hydroxysuccinic acid using standard conditions (e.g., aqueous NaOH followed by acidification). The resulting diacid is then reacted with a primary amine (e.g., benzylamine) at elevated temperatures to form the corresponding N-substituted succinimide. Subsequent reduction of the imide and the remaining carboxylic acid, for instance with a strong reducing agent like LiAlH₄, will yield the chiral pyrrolidine derivative.

dot

Caption: Pathway to chiral pyrrolidines.

Conclusion

(R)-Dimethyl 2-hydroxysuccinate stands out as a highly valuable and versatile chiral synthon in asymmetric synthesis. Its readily available nature and the presence of multiple, differentially reactive functional groups make it an ideal starting material for the stereocontrolled synthesis of a variety of important chiral building blocks, including lactones, diols, and nitrogen-containing heterocycles. The experimental protocols and synthetic pathways outlined in this guide demonstrate the breadth of its applicability and underscore its importance for researchers and professionals in the field of drug discovery and development. The strategic application of this chiral pool molecule can significantly streamline synthetic routes to complex, biologically active compounds.

References

- 1. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 4. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 5. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]

- 6. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of β-Lactams Using (R)-Dimethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereoselective synthesis of a valuable β-lactam precursor, methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate, starting from the readily available chiral building block, (R)-Dimethyl 2-hydroxysuccinate. This synthetic route offers a versatile platform for the development of novel β-lactam antibiotics and other biologically active compounds.

Introduction

β-Lactams are a cornerstone of antibacterial therapy, and the development of new analogs with improved efficacy and resistance profiles is a continuous effort in medicinal chemistry. Chiral 4-alkoxycarbonyl-2-azetidinones are key intermediates in the synthesis of a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. This protocol outlines a three-step synthesis that leverages the chirality of (R)-Dimethyl 2-hydroxysuccinate to produce a specific stereoisomer of a functionalized β-lactam. The synthesis proceeds via a Mitsunobu reaction with inversion of stereochemistry, followed by deprotection and subsequent intramolecular cyclization.

Overall Synthetic Scheme

The synthesis is a three-step process:

-

Mitsunobu Reaction: The hydroxyl group of (R)-Dimethyl 2-hydroxysuccinate is converted to a phthalimido group with inversion of configuration at the C2 position.

-

Hydrazinolysis: The phthalimido protecting group is removed to yield the corresponding primary amine.

-

Intramolecular Cyclization: The resulting amino diester undergoes a base-mediated intramolecular cyclization to form the desired β-lactam ring.

Data Presentation

Table 1: Summary of Reaction Steps and Representative Yields

| Step | Reaction | Key Reagents | Product | Representative Yield (%) |

| 1 | Mitsunobu Reaction | Triphenylphosphine, DIAD, Phthalimide | (S)-Dimethyl 2-phthalimidosuccinate | 85-95 |

| 2 | Hydrazinolysis | Hydrazine monohydrate | (S)-Dimethyl 2-aminosuccinate | 70-85 |

| 3 | Intramolecular Cyclization | Sodium methoxide | Methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate | 60-75 |

Yields are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Step 1: Mitsunobu Reaction - Synthesis of (S)-Dimethyl 2-phthalimidosuccinate

This protocol describes the conversion of the hydroxyl group of (R)-Dimethyl 2-hydroxysuccinate to a phthalimido group with inversion of stereochemistry using a Mitsunobu reaction.[1][2]

Materials:

-

(R)-Dimethyl 2-hydroxysuccinate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Phthalimide

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Dimethyl 2-hydroxysuccinate (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF.

-

Add triphenylphosphine (1.5 eq) to the solution and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 15-20 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (S)-Dimethyl 2-phthalimidosuccinate as a white solid.

Step 2: Hydrazinolysis - Synthesis of (S)-Dimethyl 2-aminosuccinate

This protocol describes the removal of the phthalimido protecting group to yield the free amine.

Materials:

-

(S)-Dimethyl 2-phthalimidosuccinate

-

Hydrazine monohydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-Dimethyl 2-phthalimidosuccinate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Dimethyl 2-aminosuccinate. This product is often used in the next step without further purification.

Step 3: Intramolecular Cyclization - Synthesis of Methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate

This protocol describes the base-mediated intramolecular cyclization of the amino diester to form the β-lactam ring.[3][4]

Materials:

-

(S)-Dimethyl 2-aminosuccinate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for chromatography

Procedure:

-

Dissolve (S)-Dimethyl 2-aminosuccinate (1.0 eq) in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dropwise addition of acetic acid until pH 7).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired β-lactam, methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate.

Visualizations

Figure 1. Experimental workflow for the synthesis of a β-lactam precursor.

Figure 2. Simplified Mitsunobu reaction pathway.

References

Asymmetric Synthesis of Alkaloids Utilizing Dimethyl D-Malate: A Chiral Pool Approach

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric synthesis of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, is a cornerstone of modern organic chemistry and drug discovery. Their complex structures and significant biological activities necessitate enantioselective synthetic strategies. One powerful approach utilizes the "chiral pool," where readily available and enantiomerically pure natural products serve as starting materials. Dimethyl D-malate, derived from D-malic acid, is an attractive C4 chiral building block due to its stereodefined hydroxyl and carboxyl functionalities. This document outlines the application of dimethyl D-malate in the asymmetric synthesis of pyrrolizidine and indolizidine alkaloids, focusing on the synthesis of (-)-Hastanecine and (+)-Lentiginosine through a key chiral nitrone intermediate.

I. Synthetic Strategy Overview

The core of this synthetic strategy involves the transformation of dimethyl D-malate into a chiral pyrroline N-oxide (a cyclic nitrone). This nitrone then undergoes a highly stereoselective 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to construct the core bicyclic skeleton of the target alkaloid. Subsequent functional group manipulations of the resulting cycloadduct afford the final alkaloid product. The use of D-malate as the chiral source ensures the synthesis of the desired enantiomer of the target alkaloid.

Logical Workflow of the Synthesis:

Caption: General synthetic workflow from Dimethyl D-Malate to target alkaloids.

II. Data Presentation

The following tables summarize key quantitative data for the synthesis of representative pyrrolizidine and indolizidine alkaloids.

Table 1: Synthesis of (-)-Hastanecine from an L-Malic Acid-Derived Nitrone

| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (%) |

| Nitrone Formation | Dimesylate derived from L-malic acid | Chiral Pyrroline N-oxide | - | - |

| 1,3-Dipolar Cycloaddition | Chiral Nitrone, Dimethyl Maleate | Isoxazolidine Cycloadduct | 75 | >95 (exo-anti) |

| Reductive Cleavage & Cyclization | Isoxazolidine Cycloadduct, Mo(CO)₆ | Pyrrolizidinone Intermediate | 80 | - |

| Reduction of Pyrrolizidinone | Pyrrolizidinone Intermediate, LiAlH₄ | (-)-Hastanecine | 85 | >98 |

Note: Data is adapted from analogous syntheses using L-malic acid. The synthesis from D-malic acid would yield the enantiomer, (+)-hastanecine.

Table 2: Synthesis of (+)-Lentiginosine from an L-Malic Acid-Derived Nitrone

| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (%) |

| Nitrone Formation | Derivative of L-malic acid | Chiral Pyrroline N-oxide | - | - |

| 1,3-Dipolar Cycloaddition | Chiral Nitrone, Vinyl Acetate | Isoxazolidine Cycloadduct | 82 | >95 |

| Functional Group Transformations | Isoxazolidine Cycloadduct | Indolizidinone Intermediate | 65 | - |

| Final Reduction | Indolizidinone Intermediate, Red-Al | (+)-Lentiginosine | 78 | >98 |

Note: Data is adapted from analogous syntheses. The synthesis from D-malic acid would be expected to yield (-)-lentiginosine.

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of pyrrolizidine and indolizidine alkaloids, adapted from literature procedures for L-malic acid. These protocols are intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Chiral Pyrroline N-Oxide from a Malic Acid Derivative

This protocol describes the formation of the key nitrone intermediate.

Experimental Workflow for Nitrone Synthesis:

Caption: Stepwise conversion of Dimethyl D-Malate to the chiral nitrone.

Materials:

-

Dimethyl D-malate

-

Protecting group reagents (e.g., TBDMSCl, imidazole)

-

Reducing agent (e.g., LiAlH₄)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Hydroxylamine hydrochloride

-

Base (e.g., NaHCO₃)

-

Oxidizing agent (e.g., Mercury(II) oxide, HgO)

-

Anhydrous solvents (THF, CH₂Cl₂, etc.)

Procedure:

-

Protection and Reduction: The hydroxyl and one of the carboxyl groups of dimethyl D-malate are selectively protected. The unprotected carboxyl group is then reduced to a primary alcohol using a suitable reducing agent like LiAlH₄ to yield a protected diol.

-

Mesylation: The diol is converted to the corresponding dimesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Cyclization: The dimesylate is treated with hydroxylamine hydrochloride and a base to effect cyclization to the N-hydroxypyrrolidine.

-

Oxidation: The N-hydroxypyrrolidine is oxidized to the chiral pyrroline N-oxide using an oxidizing agent such as mercury(II) oxide. The product is purified by column chromatography.

Protocol 2: 1,3-Dipolar Cycloaddition of Chiral Nitrone with Dimethyl Maleate

This protocol details the key stereochemistry-defining cycloaddition step for the synthesis of a pyrrolizidinone precursor.

Reaction Pathway:

Caption: 1,3-Dipolar cycloaddition reaction.

Materials:

-

Chiral Pyrroline N-Oxide (from Protocol 1)

-

Dimethyl maleate

-

Anhydrous toluene

Procedure:

-

A solution of the chiral pyrroline N-oxide in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Dimethyl maleate (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the isoxazolidine cycloadduct as a mixture of diastereomers, with the exo-anti adduct being the major product.

Protocol 3: Conversion of Cycloadduct to Pyrrolizidinone

This protocol describes the reductive cleavage of the N-O bond of the isoxazolidine and subsequent cyclization to form the pyrrolizidinone core.

Materials:

-

Isoxazolidine cycloadduct (from Protocol 2)

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Acetonitrile/water mixture

Procedure:

-

The isoxazolidine cycloadduct is dissolved in a mixture of acetonitrile and water.

-

Molybdenum hexacarbonyl (1.5 equivalents) is added to the solution.

-

The mixture is heated to reflux for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove insoluble molybdenum salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pyrrolizidinone intermediate.

Protocol 4: Reduction to the Final Alkaloid

This final step involves the reduction of the lactam and ester functionalities to furnish the target alkaloid.

Materials:

-

Pyrrolizidinone intermediate (from Protocol 3)

-

Lithium aluminum hydride (LiAlH₄) or Red-Al

-

Anhydrous THF

Procedure:

-

A solution of the pyrrolizidinone intermediate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (or a solution of Red-Al) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation to afford the pure alkaloid.

IV. Conclusion

The use of dimethyl D-malate as a chiral starting material provides an efficient and stereocontrolled route to various alkaloids. The key to this strategy is the formation of a chiral pyrroline N-oxide, which undergoes a predictable 1,3-dipolar cycloaddition to establish the core stereochemistry of the target molecule. The protocols outlined here, adapted from established literature procedures, serve as a valuable guide for researchers in natural product synthesis and medicinal chemistry. This approach highlights the power of the chiral pool in the enantioselective synthesis of complex and biologically important molecules.

Application of (R)-Dimethyl 2-hydroxysuccinate in the Synthesis of Bioactive Natural Products

(R)-Dimethyl 2-hydroxysuccinate , also known as Dimethyl (R)-(+)-malate, is a versatile and readily available chiral building block extensively utilized in the stereoselective synthesis of complex natural products. Its inherent chirality and multiple functional groups—a hydroxyl and two ester moieties—provide a robust scaffold for the introduction of new stereocenters and the construction of intricate molecular architectures. This application note details the use of (R)-Dimethyl 2-hydroxysuccinate in the total synthesis of two notable bioactive natural products: (-)-Avenaciolide and (-)-Pironetin .

Total Synthesis of (-)-Avenaciolide

(-)-Avenaciolide is a fungal metabolite known for its antifungal, antibacterial, and, more recently, anticancer properties. Its cytotoxic activity against cancer cells is mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS) and inhibition of mitochondrial glutamate transport. The synthesis of its characteristic bicyclic butenolide core can be efficiently achieved using (R)-Dimethyl 2-hydroxysuccinate as a chiral precursor.

Experimental Workflow for the Synthesis of the Butenolide Core of (-)-Avenaciolide

The following diagram outlines a generalized workflow for the synthesis of the butenolide core of (-)-Avenaciolide starting from (R)-Dimethyl 2-hydroxysuccinate.

Biological Activity of (-)-Avenaciolide: Induction of Apoptosis

(-)-Avenaciolide induces apoptosis in cancer cells by increasing intracellular ROS levels, which in turn triggers the mitochondrial apoptotic pathway. This involves the release of cytochrome c and the subsequent activation of caspase cascades.

Total Synthesis of (-)-Pironetin

(-)-Pironetin is a potent inhibitor of microtubule polymerization, exhibiting significant antitumor and immunosuppressive activities.[1] It covalently binds to α-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. The stereochemically rich acyclic chain of (-)-Pironetin can be constructed using (R)-Dimethyl 2-hydroxysuccinate as a starting point for iterative aldol reactions.

Key Synthetic Strategy: Iterative Aldol Reactions

A powerful strategy for the synthesis of (-)-Pironetin involves the use of iterative aldol reactions to build the polypropionate backbone with precise stereochemical control. The chiral center from (R)-Dimethyl 2-hydroxysuccinate can be used to set the initial stereochemistry.

Experimental Protocol: Titanium-Mediated Aldol Reaction

The following is a representative protocol for a key titanium-mediated aldol reaction used in the synthesis of a (-)-Pironetin intermediate, adapted from the work of Crimmins et al.[2]

Reaction: Asymmetric aldol reaction to form a key C-C bond in the pironetin backbone.

Materials:

-

Chiral N-acyloxazolidinone (derived from (R)-Dimethyl 2-hydroxysuccinate)

-

Aldehyde coupling partner

-

Titanium(IV) chloride (TiCl₄)

-

(-)-Sparteine or other chiral ligand

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

A solution of the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting solution is stirred for 5 minutes.

-

(-)-Sparteine (1.2 equiv) is added, and the mixture is stirred for a further 30 minutes at -78 °C.

-

A solution of the aldehyde (1.2 equiv) in CH₂Cl₂ is added dropwise over 10 minutes.

-

The reaction is stirred at -78 °C for 4 hours, then allowed to warm to -40 °C and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is warmed to room temperature and extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Quantitative Data from Pironetin Synthesis

The following table summarizes key quantitative data from a reported total synthesis of (-)-Pironetin, highlighting the efficiency of the key transformations.[2]

| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Asymmetric Acetal Aldol Reaction | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C; 2. Aldehyde | Protected β-hydroxy ketone | 64 | 98:2 |

| Asymmetric Acetate Aldol Reaction | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C; 2. Aldehyde | Protected β-hydroxy ester | 88 | 95:5 |

| "Evans" Syn Aldol Reaction | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0 °C; 2. Aldehyde | Protected syn-1,3-diol | 65 | >20:1 |

| Horner-Wadsworth-Emmons Reaction | Phosphonate reagent, KHMDS, THF, -78 °C | α,β-Unsaturated ester | 85 | 10:1 (E/Z) |

| Lactonization | PPTS, Benzene/MeOH, heat | (-)-Pironetin | 63 | - |

Mechanism of Action of (-)-Pironetin

(-)-Pironetin disrupts microtubule dynamics by covalently binding to a specific cysteine residue (Cys316) on α-tubulin. This binding event prevents the proper longitudinal association of tubulin dimers, thereby inhibiting polymerization and leading to the disassembly of the microtubule network.[3][4]

Conclusion

(R)-Dimethyl 2-hydroxysuccinate stands out as a highly valuable chiral synthon for the enantioselective synthesis of complex and biologically significant natural products. Its application in the total syntheses of (-)-Avenaciolide and (-)-Pironetin showcases its utility in establishing key stereocenters and serving as a versatile platform for a range of chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to guide researchers in leveraging this chiral building block for the development of novel therapeutic agents and other valuable chemical entities.

References

- 1. Total synthesis of (-)-pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions with (R)-Dimethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving (R)-Dimethyl 2-hydroxysuccinate . This versatile chiral building block is a valuable starting material in the stereoselective synthesis of various bioactive molecules, including pharmaceutical intermediates and natural products. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the manipulation of the hydroxyl and ester functionalities of the molecule.

Overview of Synthetic Transformations

(R)-Dimethyl 2-hydroxysuccinate offers several reactive sites that can be selectively targeted to achieve desired molecular complexity. The primary functional groups for chemical modification are the secondary hydroxyl group and the two methyl ester groups. Key transformations include:

-

Oxidation of the Hydroxyl Group: Conversion of the secondary alcohol to a ketone, yielding dimethyl 2-oxosuccinate. This transformation is crucial for introducing a carbonyl functionality, which can serve as a handle for further carbon-carbon bond formations or other modifications.

-

Inversion of Stereochemistry at the Hydroxyl Group: The Mitsunobu reaction allows for the inversion of the stereocenter at the C-2 position, providing access to the corresponding (S)-enantiomer. This is particularly important in structure-activity relationship (SAR) studies where the evaluation of both enantiomers is required.

-